molecular formula C20H27N3O B1671045 Dihydrolysergic acid diethylamide CAS No. 3031-47-8

Dihydrolysergic acid diethylamide

Número de catálogo: B1671045
Número CAS: 3031-47-8
Peso molecular: 325.4 g/mol
Clave InChI: XNARQIIKDPXTHC-QGPMSJSTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ergoline-8-carboxamide, N,N-diethyl-6-methyl-, (8-beta)- is a drug/ therapeutic agent.

Q & A

Q. Basic: What are the primary pharmacological differences between dihydrolysergic acid diethylamide (DH-LSD) and lysergic acid diethylamide (LSD), and how do these impact experimental design?

Answer:
DH-LSD (e.g., 2,3-dihydro-LSD) differs structurally from LSD due to hydrogenation of the double bond in the ergoline ring, which reduces its hallucinogenic potency and alters receptor interactions. Key pharmacological distinctions include:

  • Pyretogenic Activity : DH-LSD exhibits only 4% of LSD’s pyretogenic (fever-inducing) effects in animal models, suggesting reduced peripheral activity .
  • Receptor Affinity : While LSD acts as a partial agonist at serotonin (5-HT2A) and dopamine receptors, DH-LSD’s binding profile remains understudied. Preclinical assays comparing structural analogs (e.g., BOL-148) indicate that minor modifications significantly alter receptor selectivity and functional outcomes .

Methodological Implications :

  • Use dose-response curves to compare DH-LSD and LSD in vitro (e.g., receptor binding assays) and in vivo (e.g., behavioral paradigms).
  • Include positive controls (e.g., LSD) and negative controls (e.g., BOL-148) to isolate DH-LSD-specific effects .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Key safety measures derived from chemical handling guidelines include:

  • Storage : Refrigerate DH-LSD in airtight containers away from light and moisture to prevent degradation .
  • Exposure Mitigation : Use fume hoods to avoid aerosol formation; wear nitrile gloves and eye protection during preparation .
  • Waste Disposal : Decontaminate unused DH-LSD via incineration or chemical neutralization, adhering to institutional biosafety protocols .

Q. Advanced: What methodological considerations are critical when designing pharmacokinetic studies for DH-LSD?

Answer:
Pharmacokinetic (PK) studies for DH-LSD should address:

  • Sampling Frequency : Plasma concentrations of LSD analogs peak at ~1.5 hours post-administration and exhibit biphasic elimination (half-lives: 3.6 ± 0.9 hours and 8.9 ± 5.9 hours). Apply similar timepoints for DH-LSD to capture absorption and distribution phases .
  • Analytical Techniques :
    • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : Detects sub-nanogram concentrations in biological matrices .
    • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity of DH-LSD derivatives in seized samples .

Example PK Parameters for LSD (Reference for DH-LSD Design):

ParameterValue (Mean ± SD)
Cmax (ng/mL)4.5 ± 1.4
Tmax (hours)1.5 (0.5–4)
Half-life (initial)3.6 ± 0.9 hours
Half-life (terminal)8.9 ± 5.9 hours
Urinary excretion (24h)1% LSD, 13% metabolite

Q. Advanced: How can preclinical models, such as reversal learning tasks, elucidate the neuropharmacological effects of DH-LSD?

Answer:
Reversal learning paradigms assess cognitive flexibility and serotoninergic modulation:

  • Protocol : Train rodents in a brightness discrimination task, then reverse reward contingencies. Administer DH-LSD (12.5–50 µg/kg) pre-reversal to measure latency to adapt .
  • Outcome Measures :
    • Behavioral : Reduced latency to criterion indicates enhanced cognitive flexibility.
    • Neurochemical : Post-trial brain tissue analysis for 5-HT levels via HPLC validates serotonergic engagement .

Key Finding : LSD (but not non-psychoactive analogs) increases brain 5-HT by ~15%, suggesting DH-LSD’s effects may depend on similar mechanisms .

Q. Advanced: What strategies resolve contradictions between in vitro and in vivo data on DH-LSD’s receptor binding profiles?

Answer:
Discrepancies arise from differences in metabolic activation, blood-brain barrier penetration, and receptor dimerization. Mitigation strategies include:

  • Integrated Assays :
    • In vitro : Radioligand binding (e.g., 5-HT2A affinity in transfected cells).
    • Ex vivo : Autoradiography of brain sections post-DH-LSD administration to map receptor occupancy .
  • Computational Modeling : Molecular docking simulations predict DH-LSD’s binding modes compared to LSD, guiding mutagenesis studies .

Q. Basic: What ethical and regulatory challenges arise in clinical trials involving DH-LSD?

Answer:

  • Regulatory Hurdles : DH-LSD’s structural similarity to Schedule I substances (e.g., LSD) requires DEA/FDA approvals for human studies. Preclinical toxicity data (e.g., genotoxicity assays) are mandatory .
  • Ethical Safeguards :
    • Screening : Exclude participants with psychiatric histories to minimize adverse reactions .
    • Monitoring : Use real-time vital sign tracking and validated psychometric scales (e.g., PANSS) during trials .

Q. Advanced: How do neuroimaging techniques advance the study of DH-LSD’s effects on consciousness states?

Answer:

  • fMRI : LSD reduces default mode network (DMN) connectivity, correlating with ego dissolution. Apply similar protocols to DH-LSD to assess functional connectivity changes .
  • PET Imaging : Use 5-HT2A radiotracers (e.g., [¹¹C]MDL 100907) to quantify receptor occupancy and compare LSD vs. DH-LSD .

Data Contradiction Analysis Example :
Conflict : LSD shows efficacy in alcoholism meta-analyses (OR = 1.96, p = 0.0003) , but recent trials highlight variability in therapeutic durability .
Resolution : Stratify outcomes by study design (e.g., single vs. repeated dosing) and adjuvant psychotherapy use .

Propiedades

Número CAS

3031-47-8

Fórmula molecular

C20H27N3O

Peso molecular

325.4 g/mol

Nombre IUPAC

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H27N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3/t14-,16?,18-/m1/s1

Clave InChI

XNARQIIKDPXTHC-QGPMSJSTSA-N

SMILES

CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

SMILES isomérico

CCN(CC)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C

SMILES canónico

CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ergoline-8-carboxamide, N,N-diethyl-6-methyl-, (8-beta)-

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrolysergic acid diethylamide
Dihydrolysergic acid diethylamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.